2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It is a potent anti-angiogenic agent that has shown promising results in preclinical studies as a potential cancer therapy.
Wirkmechanismus
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide specifically targets VEGFR-2, which is a key receptor involved in the VEGF signaling pathway. By binding to VEGFR-2, 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide prevents the activation of downstream signaling pathways that promote angiogenesis and tumor growth. This leads to a reduction in the number of blood vessels supplying the tumor, ultimately resulting in tumor regression.
Biochemical and Physiological Effects:
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide has been shown to have potent anti-angiogenic effects both in vitro and in vivo. It inhibits the proliferation and migration of endothelial cells, which are the cells that form the inner lining of blood vessels. 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide also induces apoptosis, or programmed cell death, in endothelial cells, which further contributes to its anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide is its specificity for VEGFR-2, which makes it a highly targeted anti-angiogenic agent. This specificity also reduces the potential for off-target effects, which can be a concern with other anti-angiogenic agents. However, one limitation of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another potential direction is the use of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide as a diagnostic tool for imaging tumors, as it has been shown to accumulate in areas of high VEGFR-2 expression. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide in various cancer types and patient populations.
Synthesemethoden
The synthesis of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-6-ethylpyridine-4-carboxylic acid with thietane-3-methanol to form the corresponding ester, which is then converted to the carboxamide using ammonia. The resulting compound is then chlorinated to yield the final product, 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its anti-tumor effects in various preclinical models, including breast cancer, lung cancer, and glioblastoma. It has been shown to inhibit tumor growth and angiogenesis by blocking the VEGF signaling pathway, which is critical for the formation of new blood vessels that supply nutrients to growing tumors.
Eigenschaften
IUPAC Name |
2-chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-10-3-9(4-11(13)15-10)12(16)14-5-8-6-17-7-8/h3-4,8H,2,5-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIEVHZGASPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NCC2CSC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethyl-n-[(thietan-3-yl)methyl]pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.